2-苯基-1,3,2-二氧杂硼环烷

描述

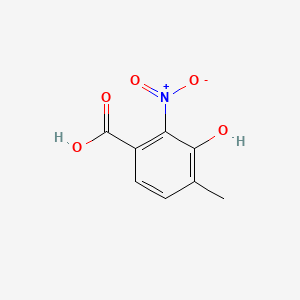

2-Phenyl-1,3,2-dioxaborinane is a chemical compound with the molecular formula C8H9BO2 . It is also known as Benzeneboronic acid, cyclic ethylene ester, Ethylene glycol phenylboronate, and phenylboronic acid ethyleneglycol ester .

Molecular Structure Analysis

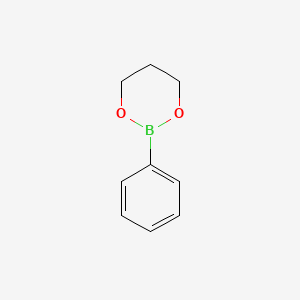

The molecular structure of 2-Phenyl-1,3,2-dioxaborinane consists of a phenyl group attached to a 1,3,2-dioxaborinane ring . The average mass of the molecule is 147.967 Da, and the mono-isotopic mass is 148.069565 Da .Physical And Chemical Properties Analysis

2-Phenyl-1,3,2-dioxaborinane has a boiling point of 106 °C at 2 mm Hg, a density of 1.077 g/mL at 25 °C, and a refractive index of 1.528 at 20 °C . Its flash point is greater than 230 °F .科学研究应用

Organic Synthesis

2-Phenyl-1,3,2-dioxaborinane: is a versatile reagent in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions , where it acts as a boron source to facilitate the formation of carbon-carbon bonds . This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.

Drug Discovery

In the realm of drug discovery, 2-Phenyl-1,3,2-dioxaborinane has been employed in the synthesis of biologically active compounds. It’s instrumental in creating inhibitors for enzymes like cyclooxygenase-2 (COX-2) , which are significant in managing inflammation and pain.

Material Science

This compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its boron-containing structure is beneficial in modifying electronic properties of materials for better performance .

Catalysis

2-Phenyl-1,3,2-dioxaborinane: serves as a catalyst in various chemical reactions. Its ability to donate and accept electrons makes it suitable for catalytic cycles , enhancing reaction rates and selectivity .

Chemical Sensors

Due to its boronic ester group, 2-Phenyl-1,3,2-dioxaborinane can be used in the design of chemical sensors. These sensors can detect biomolecules or environmental pollutants by changes in the compound’s optical or electronic properties .

Nanotechnology

In nanotechnology, 2-Phenyl-1,3,2-dioxaborinane contributes to the synthesis of nanoparticles and nanostructures. Its chemical properties enable the precise control over the size and shape of nanoparticles, which is crucial for various applications, including drug delivery systems .

Agricultural Chemistry

The compound’s role in agricultural chemistry is emerging, particularly in the synthesis of pesticides and herbicides . Its boron moiety can be tailored to disrupt biological pathways in pests, offering a potential for safer and more effective agrochemicals .

Polymer Chemistry

Lastly, 2-Phenyl-1,3,2-dioxaborinane is used in polymer chemistry to introduce boron into polymers. This modification can lead to polymers with unique properties such as flame retardancy, increased strength, or biodegradability .

安全和危害

作用机制

Target of Action

The primary target of 2-Phenyl-1,3,2-dioxaborinane is its role as an organometallic reagent. It can act as a boronating agent, for instance, in organic synthesis as a substrate or reducing agent .

Mode of Action

2-Phenyl-1,3,2-dioxaborinane: interacts with its targets by catalyzing the coupling reaction between phenylboronic esters and aryl halides, such as the Suzuki coupling reaction of phenylboronic esters with aryl halides .

Biochemical Pathways

The affected pathway of 2-Phenyl-1,3,2-dioxaborinane is the Suzuki coupling reaction. This reaction is a type of cross-coupling reaction, forming a carbon-carbon bond from a boronic acid and a halide using a palladium catalyst .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Phenyl-1,3,2-dioxaborinane Its physical properties such as boiling point (106 °c/2 mm hg) and density (1077 g/mL at 25 °C) suggest that it may have specific pharmacokinetic behaviors .

Result of Action

The molecular and cellular effects of 2-Phenyl-1,3,2-dioxaborinane ’s action are primarily seen in its ability to facilitate the Suzuki coupling reaction. This reaction is crucial in organic synthesis, allowing for the formation of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Phenyl-1,3,2-dioxaborinane can be influenced by environmental factors. For instance, the Suzuki coupling reaction it catalyzes is typically carried out in a well-ventilated place to avoid the dispersion of dust and aerosols . Moreover, the compound should be handled in an inert atmosphere at room temperature for optimal stability .

属性

IUPAC Name |

2-phenyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWMDSAMEIJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349048 | |

| Record name | 2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3,2-dioxaborinane | |

CAS RN |

4406-77-3 | |

| Record name | 2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylboronic acid 1,3-propanediol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the characteristic fragmentation patterns of 2-phenyl-1,3,2-dioxaborinane derivatives in mass spectrometry?

A1: Studies using chemical ionization mass spectrometry with 2-methylpropane as the reagent gas have revealed distinct fragmentation patterns for 2-phenyl-1,3,2-dioxaborinane derivatives. For instance, 4-methyl- and 4,5-dimethyl-2-phenyl-1,3,2-dioxaborinane primarily fragment into two ions: a hydrocarbon ion and metaboric acid. Interestingly, 4,6-dimethyl-2-phenyl-1,3,2-dioxaborinane follows a different fragmentation pathway, eliminating propene followed by metaboric acid [, ]. These findings offer valuable insights into the structural characteristics and fragmentation behaviors of these compounds.

Q2: Can 2-phenyl-1,3,2-dioxaborinane derivatives be used in cross-coupling reactions?

A2: Yes, research indicates that 2-phenyl-1,3,2-dioxaborinane derivatives can act as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. For example, 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane has been successfully employed in the cross-coupling with pentafluoronitrobenzene, yielding 2,3,4,5-tetrafluoro-6-nitrobiphenyl in good yield []. These findings highlight the versatility of 2-phenyl-1,3,2-dioxaborinane derivatives in synthetic organic chemistry.

Q3: How does the structure of 2-phenyl-1,3,2-dioxaborinane influence its reactivity in rhodium-catalyzed hydroarylation of fullerene (C60)?

A3: Density functional theory (DFT) calculations suggest that the use of 2-phenyl-1,3,2-dioxaborinane as an alternative to phenylboronic acid in the rhodium-catalyzed hydroarylation of fullerene (C60) does not significantly alter the reaction energy profile []. This implies that the 1,3,2-dioxaborinane ring does not hinder the crucial steps involved in the catalytic cycle, such as oxidative addition or reductive elimination. Further research could explore whether modifications to the 2-phenyl-1,3,2-dioxaborinane structure, such as introducing substituents, could impact the reaction rate or selectivity.

Q4: Can 2-phenyl-1,3,2-dioxaborinane derivatives be incorporated into liquid crystal materials?

A4: Yes, chiral 2-phenyl-1,3,2-dioxaborinane derivatives, particularly those incorporating a chiral alkyloxy group, exhibit liquid crystalline properties []. These derivatives have demonstrated the ability to form chiral smectic C phases at room temperature, showcasing their potential for applications in advanced liquid crystal display technologies. Further research in this area could investigate the impact of varying the chiral alkyloxy group or introducing other substituents on the mesomorphic properties and electro-optical performance of these compounds.

Q5: Does 2-phenyl-1,3,2-dioxaborinane interact with other functional groups?

A5: X-ray crystallography studies on 5,6-benzo-4-diphenylphosphino-2-phenyl-1,3,2-dioxaborinane (1) reveal an intriguing interaction between the π-systems of the 1,3,2-dioxaborinane ring and a phenyl group on the diphenylphosphino substituent []. This interaction suggests potential for designing molecules with tailored electronic and structural properties by strategically incorporating 2-phenyl-1,3,2-dioxaborinane units. Further research could explore the impact of this interaction on the reactivity and complexation behavior of these compounds.

Q6: Are there any challenges associated with the stability of 2-phenyl-1,3,2-dioxaborinane derivatives?

A6: While 2-phenyl-1,3,2-dioxaborinane derivatives offer promising applications, a study on compound 1 and its metal complexes revealed their susceptibility to hydrolysis in solution []. This highlights a potential challenge in utilizing these compounds, particularly in aqueous environments or under specific reaction conditions. Further research could focus on developing strategies to enhance their stability, such as introducing sterically bulky substituents or exploring alternative ring systems with improved hydrolytic stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)